molecular formula C15H12ClN5S B2465050 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-14-0

6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2465050
CAS No.: 853754-14-0
M. Wt: 329.81
InChI Key: YTJJYVGRWMBRAU-UHFFFAOYSA-N
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Description

6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H12ClN5S and its molecular weight is 329.81. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to exhibit potent inhibitory activities against the urease enzyme, a virulence factor in urease-positive microorganisms . The compound’s interaction with this enzyme is characterized by competitive inhibition, suggesting that it binds to the active site of the enzyme .

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against various cancer cell lines . For example, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This compound influences cell function by affecting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of PARP-1 and EGFR, two important molecular targets in cancer therapy . Molecular docking studies have shown that this compound can bind to the active sites of these proteins .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against the urease enzyme, it may be involved in pathways related to the metabolism of urea .

Properties

IUPAC Name

6-(6-chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJYVGRWMBRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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